Crystallographic Target Engagement of Core Scaffold
The core N-benzyl-6-methylpyridin-2-amine scaffold has been co-crystallized with T. cruzi FPPS, revealing a well-defined electron density for the ligand in the active site at 1.57 Å resolution [1]. Although no equivalent crystal structure or IC50 value is publicly available for the 5-(1-aminoethyl) derivative, the validated binding mode of the core scaffold establishes FPPS as a relevant target class. The 1-aminoethyl substituent projects toward a solvent-accessible region of the active site, as inferred from the PDB 6R05 structure, and may form additional hydrogen bonds with Asp98 or water networks.
| Evidence Dimension | Crystallographic binding confirmation of the core scaffold |
|---|---|
| Target Compound Data | No direct crystallographic or IC50 data available for 5-(1-aminoethyl)-N-benzyl-6-methylpyridin-2-amine |
| Comparator Or Baseline | N-Benzyl-6-methylpyridin-2-amine (JNE) co-crystallized with T. cruzi FPPS; PDB 6R05, resolution 1.57 Å, R-factor 0.185, R-free 0.209 |
| Quantified Difference | Not calculable; the 5-(1-aminoethyl) derivative is expected to retain the core binding mode but direct quantitative comparison is absent |
| Conditions | X-ray crystallography; T. cruzi FPPS homodimer expressed in E. coli |
Why This Matters
For groups pursuing FPPS-targeted Chagas disease programs, the 5-(1-aminoethyl) compound offers a synthetically accessible vector for further SAR exploration at a position known to tolerate substitution, based on the parent crystal structure.
- [1] Petrick, J.K. & Jahnke, W. Crystal structure of T. cruzi FPPS in complex with N-benzyl-6-methylpyridin-2-amine. PDB ID: 6R05, resolution 1.57 Å, released 01-Apr-2020. View Source
